molecular formula C13H12N2S B3057122 (3-Phenylphenyl)thiourea CAS No. 76839-38-8

(3-Phenylphenyl)thiourea

Cat. No.: B3057122
CAS No.: 76839-38-8
M. Wt: 228.31 g/mol
InChI Key: ZYUGKPCKYSSZRA-UHFFFAOYSA-N
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Description

(3-Phenylphenyl)thiourea is an organosulfur compound characterized by the presence of a thiourea group attached to a biphenyl structure. This compound is part of the broader class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Phenylphenyl)thiourea can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide under controlled conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: Thiourea derivatives can undergo oxidation reactions to form various sulfur-containing compounds.

    Reduction: These compounds can be reduced to form amines and other derivatives.

    Substitution: Thiourea derivatives can participate in substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas.

Mechanism of Action

The mechanism of action of (3-Phenylphenyl)thiourea involves its interaction with various molecular targets:

Properties

IUPAC Name

(3-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c14-13(16)15-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUGKPCKYSSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415016
Record name (3-phenylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76839-38-8
Record name (3-phenylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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